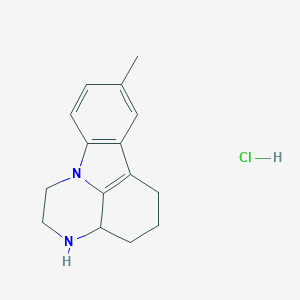

Pirlindole hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60762-57-4 (Parent) | |

| Record name | Pirlindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16154-78-2 | |

| Record name | Pyrazidole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRLINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W8I397C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Neurobiological and Molecular Mechanisms of Action of Pirlindole Hydrochloride

Primary Mechanism: Selective and Reversible Monoamine Oxidase A (MAO-A) Inhibition

The main therapeutic effect of pirlindole (B1663011) is attributed to its function as a selective and reversible inhibitor of monoamine oxidase A (RIMA). patsnap.comwikipedia.org This characteristic distinguishes it from older, irreversible MAO inhibitors, offering a different profile in terms of enzyme interaction and recovery. patsnap.com

Inhibition Kinetics and Binding Characteristics (e.g., IC50, Ki values)

The inhibitory potency of pirlindole on MAO-A has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) for MAO-A is reported to be in the micromolar range. One study identified the IC50 of racemic pirlindole for MAO-A as 0.24 µM. nih.gov Further research investigating its enantiomers, R-(-)-pirlindole and S-(+)-pirlindole, reported IC50 values of 0.43 µM and 0.18 µM, respectively, for MAO-A inhibition. nih.gov Another study noted a more potent IC50 range of 0.005–0.3 µM for the inhibition of rat brain and human placenta MAO-A. nih.gov Pirlindole demonstrates high selectivity for MAO-A, with MAO-B being only slightly inhibited. nih.gov

The table below summarizes the in vitro IC50 values for pirlindole and its enantiomers against MAO-A.

| Compound | IC50 (µM) for MAO-A |

| (+/-)-Pirlindole (racemic) | 0.24 nih.gov |

| R-(-)-Pirlindole | 0.43 nih.gov |

| S-(+)-Pirlindole | 0.18 nih.gov |

| Pirlindole (rat brain/human placenta) | 0.005–0.3 nih.gov |

Impact on Neurotransmitter Metabolism (Norepinephrine, Serotonin (B10506), Dopamine)

By selectively inhibiting MAO-A, pirlindole prevents the breakdown of monoamine neurotransmitters, leading to an increase in their synaptic availability. patsnap.com MAO-A is the primary enzyme responsible for the degradation of serotonin and norepinephrine (B1679862), and to a lesser extent, dopamine (B1211576). patsnap.compatsnap.com Consequently, the inhibition of MAO-A by pirlindole leads to elevated levels of these neurotransmitters in the brain, which is believed to be the core of its antidepressant effect. drugbank.compatsnap.com Pirlindole's regulation of norepinephrine and catecholamine metabolism helps to alleviate depressive symptoms. nih.govdrugbank.com

Reversibility and its Implications for Neurotransmitter Homeostasis

A key feature of pirlindole's mechanism is the reversibility of its binding to MAO-A. nih.govdrugbank.comdrugbank.compatsnap.compatsnap.com Unlike irreversible MAOIs that form a long-lasting bond with the enzyme, pirlindole's inhibition is temporary. patsnap.com This allows for a quicker recovery of enzyme function once the drug is cleared from the system. patsnap.com This reversibility contributes to a more dynamic regulation of neurotransmitter homeostasis. The temporary nature of the inhibition means that the impact on monoamine metabolism can be more readily modulated, potentially allowing for a faster return to baseline enzyme activity. patsnap.com

Secondary Mechanisms and Receptor Interactions

Noradrenaline and 5-Hydroxytryptamine (Serotonin) Reuptake Inhibition

Pirlindole has a secondary mechanism of action that involves the inhibition of noradrenaline and 5-hydroxytryptamine (serotonin) reuptake. nih.govnih.govdrugbank.com This dual action of inhibiting both the breakdown and the reuptake of these key neurotransmitters further potentiates their levels in the synaptic cleft. However, some studies suggest nuances in this activity, with one report indicating that pirlindole inhibits the uptake of 5-HT in the rat cerebral cortex without affecting the uptake of noradrenaline. nih.gov This dual mechanism classifies pirlindole as a serotonin-norepinephrine reuptake inhibitor (SNRI) in addition to being a RIMA. wikipedia.org

Potential Affinity for Serotonin Receptors

Research suggests that pirlindole may also interact with certain serotonin receptors, which could further modulate its effects. patsnap.com While its primary actions are on MAO-A and neurotransmitter reuptake, a mild affinity for blocking specific serotonin receptors has been noted, potentially contributing to its efficacy in treating depressive symptoms. patsnap.com One study indicated that repeated administration of pirlindole increased the binding to alpha 1-adrenoceptors in the cerebral cortex. nih.gov

Absence of Significant Effects on Dopaminergic and Cholinergic Systems

A noteworthy characteristic of pirlindole is its limited interaction with dopaminergic and cholinergic systems. nih.gov Preclinical studies have demonstrated that pirlindole does not exert any significant effects on these neurotransmitter systems. nih.gov This selectivity is a key differentiator from other classes of antidepressants and contributes to its specific therapeutic and side-effect profile. The lack of interference with dopamine and acetylcholine (B1216132) pathways suggests that the primary antidepressant effects of pirlindole are mediated through other mechanisms, namely its impact on monoamine oxidase and serotonin and norepinephrine reuptake. nih.gov

Neuroprotective Properties and Cellular Mechanisms

Inhibition of Pro-inflammatory Cytokine Production

Research indicates that pirlindole possesses anti-inflammatory properties by modulating the production of cytokines. patsnap.com Studies have shown that pirlindole can inhibit the production of pro-inflammatory cytokines. patsnap.com This action is significant as neuroinflammation and elevated levels of pro-inflammatory cytokines are increasingly implicated in the pathophysiology of depression. By mitigating these inflammatory processes, pirlindole may exert a beneficial effect on the neuronal environment. patsnap.com

Protection Against Oxidative Stress (e.g., Iron-mediated Toxicity)

Pirlindole has been found to confer protection against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. patsnap.compatsnap.com Oxidative damage is another factor believed to contribute to the neurobiology of depression. Pirlindole's ability to mitigate oxidative stress suggests a neuroprotective capacity that could help preserve neuronal integrity and function in the face of cellular stressors. patsnap.com

Influence on Mitochondrial Function

The therapeutic and neuroprotective actions of pirlindole may also be linked to its influence on mitochondrial function. Mitochondria are essential for cellular energy production and are also key regulators of cell death pathways. Studies on pirlindole analogues have noted their effects on mitochondria in the liver, suggesting that the parent compound may also impact mitochondrial activity within the brain. nih.gov

Effects on Hippocampal Neural Progenitor Cell Proliferation and Dendritic Atrophy

The hippocampus, a brain region crucial for learning, memory, and mood regulation, is known to be affected by chronic stress and depression, often leading to dendritic atrophy and reduced neurogenesis. While direct studies on pirlindole's effect on hippocampal neural progenitor cell proliferation and dendritic atrophy are not extensively detailed in the provided results, its neuroprotective and anti-inflammatory properties suggest a potential to positively influence these processes.

Molecular Modeling and Structure-Activity Relationship (SAR) Studies of Pirlindole Analogues

To understand the nuances of pirlindole's interaction with its primary target, MAO-A, and to explore potential for the development of more potent and selective inhibitors, molecular modeling and structure-activity relationship (SAR) studies have been conducted on various pirlindole analogues.

These studies have utilized techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and CoMFA (Comparative Molecular Field Analysis) to investigate how the structural features of pirlindole and its derivatives influence their inhibitory activity on MAO-A and MAO-B. nih.govacs.org

Key findings from these studies include:

Rigid vs. Flexible Analogues: Rigid analogues of pirlindole were found to be potent and selective inhibitors of MAO-A. nih.govacs.orgnih.gov In contrast, more flexible analogues also demonstrated potent inhibition of MAO-B. nih.govacs.orgnih.gov

Size Limitations: The inhibitory activity of rigid analogues against MAO-A was found to be dependent on their molecular size, with optimal dimensions identified as 13.0 x 7.0 x 4.4 Å. nih.govacs.org

Structural Determinants of Selectivity: The 3D-QSAR and CoMFA models revealed different steric and electrostatic requirements for the inhibition of MAO-A and MAO-B, providing insights into the structural features that govern inhibitor selectivity. nih.govacs.org

Enantiomer Activity: A comparative study of racemic pirlindole and its two enantiomers, R-(-)-pirlindole and S-(+)-pirlindole, showed that while both enantiomers were active, the S-(+) form was slightly more potent in inhibiting MAO-A both in vitro and ex vivo. nih.gov

These SAR studies provide a molecular basis for the selective action of pirlindole and offer a roadmap for the design of new antidepressant agents with improved pharmacological profiles.

Table of Pirlindole Analogues and their MAO-A Inhibitory Activity

| Compound | MAO-A IC50 (µM) |

| (+/-)-Pirlindole | 0.24 nih.gov |

| R-(-)-Pirlindole | 0.43 nih.gov |

| S-(+)-Pirlindole | 0.18 nih.gov |

3D-QSAR Analysis of MAO-A and MAO-B Inhibition

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in understanding how pirlindole and its analogues interact with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govacs.org These analyses have revealed that the structural characteristics of these compounds significantly influence their inhibitory selectivity.

Research on a series of pirlindole analogues, specifically pyrazinocarbazoles, has demonstrated that rigid analogues are potent and selective inhibitors of MAO-A. nih.govacs.org These rigid molecules have defined three-dimensional size limits, approximately 13.0 Å in length, 7.0 Å in height, and 4.4 Å in width, for effective inhibition of MAO-A. nih.govacs.orgresearchgate.net In contrast, more flexible analogues of pirlindole also show potent inhibition of MAO-B, and their inhibitory activity does not appear to be constrained by these specific dimensions. nih.govacs.org

The 3D-QSAR models, particularly those using Comparative Molecular Field Analysis (CoMFA), have highlighted differences in the steric and electrostatic requirements for inhibiting MAO-A versus MAO-B. nih.govacs.org This information is crucial for designing inhibitors with greater selectivity for one enzyme isoform over the other. nih.gov The distinct models for MAO-A and MAO-B indicate that the active sites of these two enzymes have different structural and electronic demands for ligand binding. nih.gov

Role of Flavin Adenine (B156593) Dinucleotide (FAD) in Inhibitor Interaction

The interaction between pirlindole and the flavin adenine dinucleotide (FAD) cofactor within the active site of MAO-A is a critical aspect of its inhibitory mechanism. nih.gov FAD is a redox cofactor essential for the catalytic activity of monoamine oxidases.

Studies on pirlindole analogues have shown that the influence of these inhibitors on FAD is a key factor in their inhibitory action. nih.gov For instance, flatter analogues with a double bond at a specific position were expected to have a more favorable association with the flavin moiety, and they did exhibit lower inhibitory constants (K(i) values), indicating higher affinity. nih.gov However, these same analogues induced smaller spectral changes in the FAD upon binding to MAO-A. nih.gov

Interestingly, modifications at other positions of the pirlindole structure, such as the substitution of a methyl group with a cyclohexyl group, resulted in a significantly larger decrease in the absorbance of the FAD spectrum, even though the K(i) values were lower (indicating greater affinity). nih.gov This suggests that the inhibitory potency and the perturbation of the FAD spectrum are not directly correlated and can be influenced independently by different structural features of the inhibitor. nih.gov

Pharmacological Profile and Pharmacodynamic Considerations of Pirlindole Hydrochloride

Pharmacokinetics and Pharmacodynamics Interplay

Pirlindole (B1663011) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). ncats.ioncats.iopatsnap.com This primary mechanism of action prevents the breakdown of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), leading to their increased availability in the synaptic cleft and contributing to its antidepressant effects. nih.gov A secondary mechanism involves the inhibition of noradrenaline and 5-hydroxytryptamine (serotonin) reuptake. nih.govdrugbank.com

The reversible nature of its MAO-A inhibition is a key feature, distinguishing it from older, irreversible MAOIs. patsnap.com This reversibility is associated with a more favorable profile regarding the "cheese effect," a hypertensive crisis that can occur with irreversible MAOIs after consuming tyramine-rich foods. drugbank.comnih.gov

Pirlindole is well-absorbed orally, with a bioavailability of approximately 90%. drugbank.com It is significantly metabolized in the liver and has a high plasma clearance. drugbank.com The drug and its metabolites are distributed to various tissues, including the brain. researchgate.net

Central Nervous System (CNS) Effects

Pirlindole's effects on the central nervous system are a defining aspect of its pharmacological profile, characterized by a generally activating rather than sedating nature.

Activating vs. Sedating Profile

Clinical observations and research findings consistently point towards pirlindole having an activating antidepressant profile. ncats.ioncats.ionih.gov This is in contrast to many other antidepressant medications that can have sedative effects. drugbank.com Studies in animals have shown that pirlindole counteracts reserpine-induced ptosis and enhances the effects of L-dopa on locomotor activity, further supporting its stimulating properties. nih.gov It has also been noted to attenuate clonidine-induced sedation. nih.gov

Impact on Cognitive Function and Sensorimotor Performance

Studies on the impact of pirlindole on cognitive and sensorimotor functions have shown it to have a profile similar to that of a placebo. ncats.iodrugbank.comnih.gov This suggests that the compound does not significantly impair performance in tasks such as driving a motor vehicle. ncats.ionih.gov This lack of deleterious effect on sensorimotor performance contributes to its favorable profile. nih.govresearchgate.net

Electroencephalogram (EEG) Profile Analysis

Pharmaco-EEG studies have been employed to objectively classify the CNS effects of pirlindole. Digital computer analysis of EEG data has demonstrated that pirlindole produces moderate CNS effects compared to a placebo. nih.gov The pharmaco-EEG profile is characterized by a decrease in delta and theta activity and an increase in alpha activity. nih.gov This profile is considered typical of an activating antidepressant. researchgate.net

Receptor Sensitivity Modulation

Pirlindole's long-term administration leads to adaptive changes in receptor sensitivity in the brain, a common feature of antidepressant drugs.

Changes in Post-synaptic Adrenoceptor Sensitivity

Chronic administration of pirlindole has been shown to modulate the sensitivity of postsynaptic adrenoceptors. One study found that repeated administration for 18 days led to an increased binding to alpha-1 adrenoceptors in the cerebral cortex of rats. nih.gov Another study observed that after three weeks of continuous administration, the sensitivity of postsynaptic α1- and α2-adrenoceptors was increased without altering the number of receptors. researchgate.net

Alterations in Adrenoceptor Affinity and Number in Prefrontal Cortex

The chronic administration of pirlindole hydrochloride has been shown to induce notable changes in the adrenergic system of the prefrontal cortex, a key brain region implicated in the pathophysiology of depression. Research indicates that pirlindole's effects on adrenoceptors distinguish it from other classes of antidepressants, such as monoamine reuptake inhibitors.

A study investigating the effects of chronic pirlindole administration (10 mg/kg per day for 20 days) in rats revealed a significant increase in the number of α2-adrenoceptors in the prefrontal cortex. nih.gov However, this same study reported no significant changes in the numbers of α1- or β-adrenoceptors in this brain region. nih.gov In contrast, another long-term study in rats suggested that pirlindole administration led to an increased affinity of both α1- and β-adrenoceptors, as well as an increase in the number of α2-adrenoceptors in the prefrontal cortex. medchemexpress.com Further supporting an effect on α1-adrenoceptors, another investigation demonstrated that repeated administration of pirlindole for 18 days increased the binding to α1-adrenoceptors in the cerebral cortex, evidenced by a decrease in the dissociation constant (KD) value, which signifies a higher binding affinity. bio-connect.nl

These findings suggest a complex and multifaceted interaction of pirlindole with the adrenoceptors in the prefrontal cortex, which may contribute to its therapeutic effects. The specific increase in α2-adrenoceptor density is particularly noteworthy, as these receptors are critically involved in regulating the release of norepinephrine. nih.govfrontiersin.org

| Adrenoceptor Subtype | Effect on Receptor Number | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| α1-Adrenoceptor | No change | Increased | nih.govmedchemexpress.com |

| α2-Adrenoceptor | Increased | Not specified | nih.govmedchemexpress.com |

| β-Adrenoceptor | No change | Increased | nih.govmedchemexpress.com |

Non-Antidepressant Pharmacological Activities

Beyond its established role as an antidepressant, this compound has demonstrated significant pharmacological activities in other domains, particularly as an antiviral agent and with potential applications in cancer immunotherapy.

Pirlindole has been identified as a potent inhibitor of several enteroviruses, a genus of viruses responsible for a wide range of human diseases. nih.gov Its antiviral activity has been demonstrated against coxsackievirus B3 (CV-B3) and enterovirus D68 (EV-D68), showing efficient inhibition of their replication. nih.govmedchemexpress.combio-connect.nl Pirlindole also exhibits moderate antiviral activity against enterovirus A71 (EV-A71). nih.gov The antiviral spectrum of pirlindole appears to be specific, primarily targeting enterovirus species B and D, while showing no significant activity against enterovirus C or rhinoviruses. nih.govresearchgate.net This selective efficacy highlights its potential as a therapeutic agent for specific enteroviral infections.

| Enterovirus | Antiviral Activity | Reference |

|---|---|---|

| Coxsackievirus B3 (CV-B3) | Efficient inhibition | nih.govmedchemexpress.combio-connect.nl |

| Enterovirus D68 (EV-D68) | Efficient inhibition | nih.govmedchemexpress.com |

| Enterovirus A71 (EV-A71) | Moderate activity | nih.gov |

| Enterovirus C | No significant activity | nih.govresearchgate.net |

| Rhinoviruses | No significant activity | nih.govresearchgate.net |

The mechanism underlying pirlindole's antiviral activity involves the direct targeting of a crucial viral protein. nih.gov Research has shown that pirlindole inhibits the replication of enteroviruses by acting on the viral 2C protein, which possesses both helicase and ATPase activity. nih.gov The 2C protein is a highly conserved non-structural protein among enteroviruses and is essential for the replication of the viral genome. nih.govfrontiersin.orgnih.gov By targeting this protein, pirlindole effectively disrupts a critical stage in the viral life cycle. nih.govresearchgate.net Time-of-addition assays have confirmed that pirlindole acts at the genome replication stage of the viral life cycle. nih.govresearchgate.net

The development of viral resistance to pirlindole has been linked to specific mutations within the 2C protein. nih.gov Studies have identified that mutations in the coding sequence of the coxsackievirus B3 (CV-B3) 2C protein can confer resistance to pirlindole. nih.gov Specifically, mutations at positions A224V, I227V, and A229V in the 2C protein have been shown to reduce the susceptibility of the virus to pirlindole. frontiersin.org This finding further solidifies that the 2C protein is the primary target of pirlindole's antiviral action and provides a clear mechanism for the emergence of resistant viral strains. nih.govfrontiersin.org

Recent research has suggested a novel application for pirlindole in the field of cancer immunotherapy, based on its inhibitory effects on monoamine oxidase A (MAO-A). nih.gov MAO-A has been identified as a key regulator of the immunosuppressive polarization of tumor-associated macrophages (TAMs). nih.gov The inhibition of MAO-A has been shown to modulate the phenotype of these macrophages, which play a crucial role in the tumor microenvironment.

A study investigating the effects of various MAO inhibitors, including pirlindole, on bone marrow-derived macrophages (BMDMs) demonstrated that pirlindole treatment (at a concentration of 20 μM) led to a decrease in reactive oxygen species (ROS) levels within these cells. nih.gov This reduction in ROS is significant as ROS levels are known to influence macrophage function and polarization. nih.govnih.gov Furthermore, the study showed that pirlindole, along with other MAO-A inhibitors, could impact the expression of markers associated with M2 macrophage polarization, such as CD206, Chi3l3, and Arg1, in response to IL-4/IL-13 stimulation. nih.gov By altering macrophage polarization and ROS levels, pirlindole may help to create a less immunosuppressive tumor microenvironment, thereby enhancing the efficacy of cancer immunotherapies. nih.gov This opens up the possibility of repurposing pirlindole as an adjunct therapy in oncology.

Clinical Efficacy and Therapeutic Applications of Pirlindole Hydrochloride in Academic Research

Major Depressive Disorder (MDD)

Pirlindole (B1663011) has demonstrated significant antidepressant effects in various clinical settings. nih.govresearchgate.netncats.io Its primary mechanism of action involves the reversible inhibition of MAO-A, which leads to an increase in the levels of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, thereby alleviating depressive symptoms. patsnap.com

Efficacy in Placebo-Controlled and Active Comparator Trials

Multiple studies have confirmed the efficacy of pirlindole in the management of major depressive disorder. nih.govresearchgate.netncats.io In a double-blind, randomized, placebo-controlled study involving 103 inpatients with unipolar major depression, pirlindole was found to be significantly more effective than placebo in reducing depressive symptoms over a 42-day period. nih.gov The antidepressant efficacy of pirlindole has been consistently demonstrated in a number of placebo- and active comparator-controlled studies. nih.govresearchgate.net

Comparative Efficacy against Other Antidepressant Classes (TCAs, SSRIs, other MAOIs)

Pirlindole's efficacy has been compared to other classes of antidepressants, including tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and other monoamine oxidase inhibitors (MAOIs). nih.govnih.gov A meta-analysis of nine randomized controlled trials (RCTs) found that pirlindole had comparable efficacy to its active comparators, which included TCAs like amitriptyline (B1667244) and imipramine (B1671792), the tetracyclic antidepressant maprotiline, the MAOI moclobemide, and the SSRI fluoxetine. nih.govnih.gov Notably, this meta-analysis suggested that pirlindole was significantly better at reducing anxiety symptoms compared to these other antidepressants. nih.govnih.gov

Another study comparing pirlindole with amitriptyline noted that while both were effective, cognitive depressive factors were more predominant in the amitriptyline group, in addition to the core depressive symptoms. medwinpublishers.com No statistically significant differences in therapeutic efficacy were found when comparing pirlindole to either amitriptyline or imipramine for depressive syndromes of different nosological classifications. medwinpublishers.com

Impact on Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) Scores

Clinical trials have consistently used the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS) to evaluate the efficacy of pirlindole. researchgate.netnih.gov In a placebo-controlled trial, pirlindole produced a significantly greater decrease in both HDRS and HARS scores starting from day 28 of treatment. nih.gov

Table 1: Pirlindole Efficacy in MDD Clinical Trials

| Trial Type | Comparator | Key Findings | Citations |

|---|---|---|---|

| Placebo-Controlled | Placebo | Pirlindole significantly superior in reducing HDRS and HARS scores from day 28. | nih.gov |

| Active Comparator | TCAs, SSRIs, other MAOIs | Comparable efficacy to active comparators in reducing depressive symptoms. | nih.govnih.gov |

Response Rates and Remission Rates in Clinical Studies

Response and remission are key indicators of antidepressant efficacy. In a 42-day placebo-controlled study, the remission rate (defined as an HDRS score ≤ 7) was 72% in the pirlindole group compared to 21% in the placebo group. nih.gov The response rate (defined as a significant reduction in symptoms) was also substantially higher with pirlindole. nih.gov

The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, a large-scale trial, found a cumulative remission rate of 67% after four different antidepressant treatments. nih.gov It is generally accepted that traditional antidepressants fail to achieve remission in about one-third of patients with MDD. nih.gov

Fibromyalgia Syndrome

Evidence of Efficacy in Clinical Studies

The therapeutic potential of pirlindole extends to the management of fibromyalgia syndrome, a condition often co-occurring with depression. nih.govresearchgate.net Several studies have indicated that pirlindole can be an effective treatment for fibromyalgia. nih.govresearchgate.netdrugbank.com A four-week, double-blind, placebo-controlled study demonstrated that pirlindole was a well-tolerated and beneficial treatment for fibromyalgia syndrome. medwinpublishers.com The European League Against Rheumatism (EULAR) recommends pirlindole for the treatment of fibromyalgia, based on what is described as "limited evidence". wikipedia.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Pirlindole hydrochloride |

| Amitriptyline |

| Imipramine |

| Maprotiline |

| Moclobemide |

| Fluoxetine |

| Serotonin |

| Norepinephrine |

Overlapping Symptomatology with Depression

Depression is a debilitating chronic condition that frequently coexists with other medical issues, sharing a significant overlap in symptoms. nih.gov A notable example is the relationship between depression and fibromyalgia syndrome, which are both characterized by symptoms such as fatigue, sleep disturbances, cognitive impairment, and headaches. nih.govresearchgate.net This symptomatic convergence has led to the investigation of antidepressants for the management of fibromyalgia. nih.govresearchgate.net Pirlindole, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), has demonstrated efficacy in treating depression. nih.govspringermedizin.de Given the commonality of symptoms, its application has been extended to fibromyalgia, with studies supporting its use for this condition. nih.govresearchgate.net Research indicates that pirlindole is a safe and effective treatment option for managing both depression and fibromyalgia syndrome. nih.gov

Other Investigational or Potential Therapeutic Areas

Research has explored the potential of this compound in the context of seizure prevention. scispace.comdntb.gov.uamsu.ru In studies involving rats genetically predisposed to audiogenic hereditary epilepsy (Krushinsky-Molodkina rats), the administration of pirlindole was found to prolong the onset and reduce the intensity of seizures. msu.ru The mechanism appears to involve the prevention of pathological alterations in the catalytic activity of membrane-bound type A monoamine oxidases (MAO-A) in the brain, which are considered important in the development of these seizures. msu.ru The modification of MAO-A's enzymatic properties can lead to an increase in the deamination of γ-aminobutyric acid (GABA) in brain mitochondria. msu.ru These findings suggest that selective MAO-A inhibitors like pirlindole may have a potential role in preventing experimentally induced epileptic seizures. msu.ru Pirlindole is also categorized as an agent that can reduce the seizure threshold. drugbank.com

Monoamine oxidase (MAO) inhibitors, the class to which pirlindole belongs, have been a cornerstone in the therapy of central nervous system diseases for over six decades. scirp.org While particularly noted for their efficacy in major depressive disorders, their therapeutic potential is also recognized in the treatment of other conditions, including mood and personality disorders. scirp.orgscirp.org By increasing the levels of key neurotransmitters—dopamine (B1211576), norepinephrine, and serotonin—MAO inhibitors can influence various aspects of behavior, cognition, motivation, and mood. scirp.org Pirlindole, as a reversible inhibitor of MAO-A (RIMA), offers a more refined mechanism compared to older, non-reversible MAO inhibitors, which may provide a basis for its exploration in a broader range of mood and personality disorders. scirp.orgpatsnap.com

Pirlindole has been investigated for its utility in pain management, particularly for chronic pain conditions that often have a depressive component, such as fibromyalgia. nih.govhmdb.ca The significant overlap in the symptomatology of depression and fibromyalgia syndrome has prompted the use of various classes of antidepressants to treat fibromyalgia. nih.govresearchgate.net Clinical evidence supports pirlindole as an effective option for managing fibromyalgia syndrome. nih.govnihr.ac.uk Studies have shown its efficacy in providing relief from pain symptoms associated with this condition. A network meta-analysis of antidepressants for chronic pain included pirlindole as one of the drugs under investigation, highlighting its relevance in this therapeutic area. nih.gov

Recent research has uncovered a novel aspect of pirlindole's pharmacological profile, identifying it as a potential agent for treating comorbid depression and viral infections. Pirlindole has been found to possess broad-spectrum antiviral activity, specifically against enteroviruses such as EV-A71 and CV-B3. Its antiviral mechanism involves the inhibition of the 2C helicase/ATPase protein, which is essential for viral genome replication. This dual action as an antidepressant and an antiviral agent makes pirlindole a unique candidate for patients suffering from both depression and certain viral illnesses. Unlike some other psychotropic drugs with antiviral properties, such as zuclopenthixol, pirlindole's effects are achieved without antipsychotic actions.

Drug Drug Interactions and Contraindications Research Pertaining to Pirlindole Hydrochloride

Interactions with Monoaminergic Agents

The most critical interactions associated with pirlindole (B1663011) involve other substances that modulate the monoaminergic system. Co-administration with such agents can lead to excessive potentiation of neurotransmitter activity, resulting in serious and potentially life-threatening adverse events. nih.govresearchgate.net

Other MAO Inhibitors (Non-selective)

The combination of pirlindole with non-selective, irreversible monoamine oxidase inhibitors (MAOIs) is strictly contraindicated. patsnap.com While pirlindole is a selective and reversible inhibitor of MAO-A, concurrent use with a non-selective MAOI would lead to a comprehensive blockade of both MAO-A and MAO-B enzymes. scirp.org This extensive inhibition of monoamine metabolism significantly elevates the risk of hypertensive crises, particularly after the ingestion of tyramine-containing foods, and can precipitate serotonin (B10506) syndrome. patsnap.comnih.govresearchgate.net

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The administration of pirlindole with SSRIs or SNRIs is contraindicated due to a high risk of inducing serotonin syndrome. patsnap.comnih.gov Both pirlindole and these classes of antidepressants increase synaptic serotonin levels, albeit through different mechanisms. Their combined use leads to a synergistic effect on serotonin, which can be toxic. nih.gov Clinical literature reports that fatalities have occurred from overdoses involving the combination of pirlindole with SSRIs. drugbank.com Consequently, a "washout" period is mandatory when switching a patient between pirlindole and an SSRI or SNRI to allow for the complete elimination of the first agent before initiating the second. patsnap.com

Tricyclic Antidepressants (TCAs)

Concurrent use of pirlindole and tricyclic antidepressants (TCAs) is not recommended. drugbank.com This combination poses a significant risk for adverse events, including serotonin toxicity and hypertensive reactions. nih.govdrugbank.com TCAs, like pirlindole, can inhibit the reuptake of norepinephrine (B1679862) and serotonin. mayoclinic.org The combined MAO inhibition from pirlindole and reuptake blockade from TCAs can lead to an excessive accumulation of these neurotransmitters. drugbank.com Overdoses involving this combination have been associated with fatalities. drugbank.com

Sympathomimetic Agents (e.g., Decongestants, Stimulants, Appetite Suppressants)

Caution is strongly advised when pirlindole is used with sympathomimetic agents. patsnap.com These substances, which include common over-the-counter decongestants (like phenylephrine, pseudoephedrine), stimulants (such as amphetamine, methylphenidate), and appetite suppressants, can potentiate the hypertensive effects of MAOIs. patsnap.comnih.gov By inhibiting MAO-A, pirlindole slows the breakdown of pressor amines like norepinephrine; sympathomimetic drugs often work by increasing the release or mimicking the action of these same amines. nih.gov This interaction can lead to dangerous elevations in blood pressure. patsnap.com

Serotonin Syndrome Risk

Serotonin syndrome is a potentially fatal condition that represents the most significant risk when combining pirlindole with other serotonergic drugs. patsnap.comwikipedia.org It is caused by an excess of serotonergic activity in the central nervous system. wikipedia.org The combination of pirlindole with other MAOIs, SSRIs, SNRIs, and TCAs presents a particularly high risk. patsnap.comnih.govdrugbank.com Certain opioid analgesics with serotonergic properties, such as meperidine and tramadol (B15222), can also precipitate this syndrome when combined with pirlindole. patsnap.com Symptoms can range from mild (tremor, diarrhea) to severe (high fever, agitation, increased reflexes, seizures, and muscle breakdown). patsnap.comwikipedia.org

| Interacting Agent Class | Specific Agents (Examples) | Potential Outcome | Recommendation |

|---|---|---|---|

| Non-selective MAOIs | Pargyline, Tranylcypromine | Hypertensive Crisis, Serotonin Syndrome | Contraindicated |

| SSRIs | Fluoxetine, Sertraline, Escitalopram | Serotonin Syndrome | Contraindicated |

| SNRIs | Venlafaxine, Duloxetine | Serotonin Syndrome | Contraindicated |

| TCAs | Amitriptyline (B1667244), Imipramine (B1671792), Clomipramine | Serotonin Toxicity, Hypertensive Reactions | Not Recommended |

| Sympathomimetics | Phenylephrine, Pseudoephedrine, Amphetamine | Hypertensive Crisis | Use with Caution / Avoid |

| Serotonergic Opioids | Tramadol, Meperidine | Serotonin Syndrome | Use with Caution / Avoid |

Interactions with Other Pharmacological Classes

Beyond monoaminergic agents, pirlindole may interact with other classes of drugs, primarily through central nervous system effects or metabolic pathways.

Central Nervous System (CNS) Depressants: Co-administration with CNS depressants, including alcohol, benzodiazepines, and barbiturates, can lead to an exacerbation of sedative effects and impairment of psychomotor skills. patsnap.comdrugbank.com Alcohol consumption should be limited as it can worsen side effects like dizziness and sedation. patsnap.com

Analgesics: As noted, serotonergic analgesics like tramadol and meperidine carry a risk of serotonin syndrome. patsnap.com

Antihypertensive Agents: Pirlindole may increase the effects of certain antihypertensive drugs, potentially leading to orthostatic hypotension. drugbank.com

Bupropion (B1668061): The combination with bupropion may increase the risk of adverse effects. drugbank.com

Buspirone (B1668070): An increased risk of hypertension can occur when pirlindole is combined with buspirone. drugbank.com

| Interacting Agent/Class | Specific Agents (Examples) | Potential Clinical Outcome |

|---|---|---|

| CNS Depressants | Alcohol, Alprazolam, Butabarbital | Increased sedation, dizziness, and psychomotor impairment. patsnap.comdrugbank.com |

| Antihypertensive Agents | Amlodipine, Atenolol, Amiloride | Increased hypotensive activities. drugbank.com |

| Bupropion | Bupropion | Increased risk of adverse effects. drugbank.com |

| Buspirone | Buspirone | Increased risk of hypertension. drugbank.com |

Analgesics (e.g., Meperidine, Tramadol)

Concurrent use of pirlindole hydrochloride with certain analgesics can lead to significant adverse effects. For instance, the combination with tramadol may heighten the risk of serotonin syndrome and seizures. kegg.jp This is a critical consideration due to the potentially life-threatening nature of serotonin syndrome, which is characterized by symptoms like high fever, agitation, and confusion. patsnap.com

Table 1: this compound Interactions with Analgesics

| Interacting Drug | Potential Effect |

|---|

Antihypertensives (e.g., Methyldopa, Reserpine (B192253), Guanethidine)

This compound can interfere with the efficacy of several antihypertensive medications. It has been observed that pirlindole may diminish the hypotensive effects of methyldopa. drugbank.com Conversely, it can potentiate the hypotensive activity of guanethidine. drugbank.com The interaction with reserpine may lead to hyperactivity. medsafe.govt.nz These interactions highlight the need for careful blood pressure monitoring when pirlindole is co-administered with these agents.

Table 2: this compound Interactions with Antihypertensives

| Interacting Drug | Potential Effect |

|---|---|

| Methyldopa | Decreased hypotensive effect. drugbank.com |

| Guanethidine | Increased hypotensive effect. drugbank.com |

Central Nervous System Depressants (e.g., Alcohol, Buprenorphine, Butabarbital, Butalbital, Carbinoxamine)

A significant risk of enhanced central nervous system (CNS) depression exists when this compound is taken with CNS depressants. This includes alcohol, as well as medications like buprenorphine, butabarbital, butalbital, and carbinoxamine. drugbank.comclinicaltrials.gov The combination can lead to an increased risk or severity of CNS depression, emphasizing the importance of avoiding such combinations. drugbank.comclinicaltrials.gov

Table 3: this compound Interactions with CNS Depressants

| Interacting Drug/Substance | Potential Effect |

|---|---|

| Alcohol | Increased CNS depression. drugbank.com |

| Buprenorphine | Increased CNS depressant activities. clinicaltrials.gov |

| Butabarbital | Increased risk or severity of CNS depression. clinicaltrials.gov |

| Butalbital | Increased risk or severity of CNS depression. drugbank.com |

Agents Increasing Extrapyramidal Symptoms (e.g., Alimemazine, Butaperazine)

The concurrent use of this compound with agents known to cause extrapyramidal symptoms (EPS) can increase the risk of these adverse effects. Specifically, combining pirlindole with alimemazine or butaperazine (B1668085) may elevate the risk or severity of EPS. patsnap.comdrugbank.com

Table 4: this compound Interactions with Agents Increasing Extrapyramidal Symptoms

| Interacting Drug | Potential Effect |

|---|---|

| Alimemazine | Increased risk or severity of extrapyramidal symptoms. drugbank.com |

Agents Affecting Excretion Rate (e.g., Allopurinol, Atazanavir, Carbidopa (B1219), Capreomycin)

The serum concentration of this compound can be affected by drugs that alter its excretion rate. For example, allopurinol, atazanavir, and carbidopa may decrease the excretion rate of pirlindole, potentially leading to higher serum levels. drugbank.com Conversely, pirlindole may decrease the excretion rate of capreomycin, which could also result in a higher serum level of capreomycin. drugbank.comkegg.jp

Table 5: this compound Interactions with Agents Affecting Excretion Rate

| Interacting Drug | Potential Effect on Pirlindole | Potential Effect on Interacting Drug |

|---|---|---|

| Allopurinol | May decrease excretion rate, leading to higher serum levels. drugbank.com | |

| Atazanavir | The metabolism of Pirlindole can be decreased when combined with Atazanavir. | |

| Carbidopa | May decrease excretion rate, leading to higher serum levels. drugbank.com |

Agents Increasing Hypertension Risk (e.g., Alclofenac, Aminophenazone, Buspirone, Bumadizone, Atropine)

Several medications can increase the risk of hypertension when taken with this compound. These include alclofenac, aminophenazone, buspirone, and bumadizone. drugbank.comclinicaltrials.govnih.gov The combination with buspirone has been reported to cause elevated blood pressure. medsafe.govt.nz

Table 6: this compound Interactions with Agents Increasing Hypertension Risk

| Interacting Drug | Potential Effect |

|---|---|

| Alclofenac | The therapeutic efficacy of Guanethidine can be decreased when used in combination with Alclofenac. |

| Aminophenazone | Increased risk or severity of hypertension. nih.gov |

| Buspirone | Increased risk or severity of hypertension. clinicaltrials.gov |

| Bumadizone | Increased risk or severity of hypertension. drugbank.com |

Agents Increasing Orthostatic Hypotension Risk (e.g., Aldesleukin, Aliskiren, Amiloride, Amiodarone, Atenolol, Bumetanide, Bupivacaine, Carbetocin)

This compound may enhance the orthostatic hypotensive effects of various drugs. This effect has been noted with aldesleukin, aliskiren, amiloride, amiodarone, atenolol, bumetanide, bupivacaine, and carbetocin. drugbank.comclinicaltrials.gov This potentiation of orthostatic hypotension requires caution and monitoring.

Table 7: this compound Interactions with Agents Increasing Orthostatic Hypotension Risk

| Interacting Drug | Potential Effect |

|---|---|

| Aldesleukin | Increased orthostatic hypotensive activities. drugbank.com |

| Aliskiren | Increased hypotensive activities. drugbank.com |

| Amiloride | Increased orthostatic hypotensive activities. drugbank.com |

| Amiodarone | Increased orthostatic hypotensive activities. drugbank.com |

| Atenolol | The risk or severity of adverse effects can be increased when Atenolol is combined with Pirlindole. |

| Bumetanide | Increased orthostatic hypotensive activities. clinicaltrials.gov |

| Bupivacaine | Increased orthostatic hypotensive activities. clinicaltrials.gov |

Agents Increasing Hypoglycemic Activities (e.g., Buformin)

Pirlindole has the potential to enhance the hypoglycemic effects of certain antidiabetic agents. drugbank.com When co-administered, pirlindole may increase the risk of hypoglycemia, a condition characterized by abnormally low blood sugar levels. This interaction has been noted with agents such as buformin. drugbank.com Buformin, a biguanide (B1667054) antidiabetic drug, works by decreasing glucose absorption from the gastrointestinal tract, increasing insulin (B600854) sensitivity, and inhibiting glucose production in the liver. mims.com The potentiation of these effects by pirlindole necessitates careful monitoring of blood glucose levels in patients using both medications.

Other hypoglycemic agents that may interact with pirlindole include acarbose, acetohexamide, and alogliptin. drugbank.com The mechanism behind this interaction is not fully elucidated but is thought to involve pirlindole's influence on metabolic pathways that also affect glucose regulation.

Agents Increasing Serotonergic Activities (e.g., Amineptine, Amitriptyline, Amitriptylinoxide)

Pirlindole can augment the serotonergic activity of other drugs, potentially leading to serotonin syndrome, a serious and possibly life-threatening condition. patsnap.comresearchgate.net This is particularly relevant when pirlindole is combined with other antidepressants that also affect serotonin levels.

Examples of such interacting agents include:

Amineptine: Pirlindole may increase the serotonergic activities of amineptine. drugbank.com

Amitriptyline: The concurrent use of pirlindole and amitriptyline can heighten serotonergic effects. drugbank.com Amitriptyline itself is a tricyclic antidepressant that can interact with various medications, including monoamine oxidase inhibitors (MAOIs), leading to potential serotonin syndrome. iiab.megoodrx.com

Amitriptylinoxide: Similar to amitriptyline, pirlindole can increase the serotonergic activities of amitriptylinoxide. drugbank.com

The risk of serotonin syndrome stems from the excessive stimulation of serotonin receptors in the central nervous system. Symptoms can range from mild (tremor, agitation) to severe (high fever, seizures, and altered mental status). researchgate.net Therefore, the combination of pirlindole with other serotonergic agents requires extreme caution and is often contraindicated. patsnap.com

Contraindications Based on Organ System Impairment

Severe Liver Impairment

The use of this compound is contraindicated in individuals with severe liver impairment. patsnap.comresearchgate.net The liver is the primary site of metabolism for pirlindole. nih.gov In patients with compromised liver function, the drug's metabolism can be significantly reduced, leading to higher plasma concentrations and an increased risk of toxicity. patsnap.com Regular monitoring of liver function is recommended for patients on pirlindole, and any signs of hepatic dysfunction should prompt immediate medical evaluation. patsnap.com

Severe Kidney Impairment

Similar to severe liver impairment, severe kidney impairment is a contraindication for pirlindole use. patsnap.comresearchgate.net The kidneys are responsible for the excretion of pirlindole and its metabolites. nih.gov In cases of severe renal dysfunction, the elimination of the drug is impaired, which can result in its accumulation in the body and an elevated risk of adverse effects. patsnap.com Therefore, caution and potential dose adjustments are necessary for patients with any degree of renal impairment.

Serious Hematological Disorders

Pirlindole is contraindicated in patients with serious hematological disorders. researchgate.net While the specific mechanisms are not extensively detailed in the provided search results, this contraindication suggests a potential for pirlindole to adversely affect blood components or exacerbate pre-existing blood-related conditions.

Cardiovascular Disorders (e.g., Conduction Disturbances, Angina Pectoris, Recent Myocardial Infarction)

Caution is advised when prescribing pirlindole to patients with a history of cardiovascular disorders. patsnap.com Although some studies suggest pirlindole has a more favorable cardiovascular safety profile compared to older antidepressants like imipramine, it can still influence heart rate and blood pressure. nih.govnih.gov Specific conditions where caution is warranted include:

Conduction Disturbances: Pirlindole may affect the heart's electrical conduction system. researchgate.net

Angina Pectoris: Patients with angina should be closely monitored. researchgate.net

Recent Myocardial Infarction: Use in patients who have recently had a heart attack is a notable precaution. researchgate.net

While one study in dogs indicated that pirlindole did not induce the same deleterious effects on cardiac electrophysiology as imipramine, the potential for cardiovascular effects in susceptible individuals remains a clinical consideration. nih.gov

Washout Period Requirements in Treatment Switching

When transitioning a patient from one antidepressant to another, a "washout period" is often a critical safety measure. This is a designated period during which the first medication is cleared from the body before the new medication is introduced. The primary purpose of a washout period is to prevent potentially dangerous drug interactions, such as serotonin syndrome or hypertensive crises, that can occur when certain antidepressants are co-administered. For pirlindole, a reversible inhibitor of monoamine oxidase A (RIMA), specific washout periods are recommended when switching to or from other classes of antidepressants. patsnap.comresearchgate.net

Research and clinical guidelines underscore the importance of these washout periods to mitigate risks. For instance, combining pirlindole with other monoamine oxidase inhibitors (MAOIs), selective serotonin reuptake inhibitors (SSRIs), or serotonin-norepinephrine reuptake inhibitors (SNRIs) can elevate the risk of serotonin syndrome, a potentially life-threatening condition. patsnap.com Similarly, co-administration with sympathomimetic agents can lead to dangerous hypertensive effects. patsnap.comresearchgate.net

Key recommendations for washout periods when switching involving pirlindole include:

Switching from a non-selective, irreversible MAOI to pirlindole: A washout period of at least 14 days is recommended. researchgate.net

Switching from pirlindole to a tricyclic antidepressant (TCA): A washout period of 7 days should be observed. researchgate.net

Switching from an SSRI to an MAOI: A waiting time of five half-lives of the SSRI is generally advised. For an SSRI with a long half-life like fluoxetine, this period may need to be extended to at least 5 weeks. scirp.org

General Switching: A washout period is generally required when switching between pirlindole and other MAOIs, SSRIs, or SNRIs. patsnap.com

| Switching From | Switching To | Recommended Minimum Washout Period | Primary Concern |

|---|---|---|---|

| Pirlindole | Tricyclic Antidepressant (TCA) | 7 days researchgate.net | Adverse Drug Interaction |

| Non-selective MAOI | Pirlindole | 14 days researchgate.net | Hypertensive Crisis / Serotonin Syndrome |

| Pirlindole | SSRI / SNRI | A washout period is required; duration depends on the specific drug's half-life. patsnap.com | Serotonin Syndrome patsnap.com |

| SSRI / SNRI | Pirlindole | A washout period is required; typically 5 half-lives of the initial drug. patsnap.comscirp.org | Serotonin Syndrome patsnap.com |

Pharmacogenomic Determinants of Drug Response

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. nih.govnih.gov In psychiatry, it aims to personalize treatment by predicting a patient's likely efficacy and risk of adverse effects from a given medication based on their genetic profile. google.comnih.gov This can help to circumvent the common trial-and-error approach to prescribing antidepressants. google.com

While the field of pharmacogenomics has made significant strides in identifying genetic variants that affect the response to many antidepressants, specific research into the pharmacogenomic determinants of this compound response is limited. There is a lack of dedicated genome-wide association studies (GWAS) or candidate gene studies for pirlindole.

However, general principles of pharmacogenomics can be applied. Pirlindole's metabolism is known to involve the drug-metabolizing enzyme system cytochrome P450 (CYP450). genome.jp Genetic variations (polymorphisms) in CYP450 genes are a major cause of interindividual differences in the metabolism of many drugs, including antidepressants. These variations can lead to classifications of individuals as poor, intermediate, extensive (normal), or ultrarapid metabolizers. Such differences in metabolism can significantly impact drug plasma levels, influencing both therapeutic outcomes and the likelihood of side effects.

Preclinical and Translational Research Methodologies for Pirlindole Hydrochloride

In Vitro Studies

In vitro studies are fundamental in determining the direct effects of a compound on specific biological targets. For pirlindole (B1663011) hydrochloride, these assays have been crucial in identifying its primary and secondary mechanisms of action at the molecular level.

Enzyme inhibition assays have been central to understanding pirlindole's primary mechanism of action. These studies have consistently demonstrated that pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). ncats.iodrugbank.comdrugbank.compatsnap.com

Research has shown that the inhibitory effect of pirlindole on MAO-A is significantly more potent than its effect on MAO-B. nih.gov Comparative studies of racemic pirlindole and its enantiomers, R-(-)-pirlindole and S-(+)-pirlindole, have provided further insight into this selectivity. In vitro, the S-(+)-enantiomer displayed a slightly higher potency for MAO-A inhibition compared to the R-(-)-enantiomer and the racemic mixture. nih.gov The effects of both pirlindole and its derivative, dehydro-pirlindole, on MAO-A activity have been found to be partially reversible. nih.gov

Table 1: In Vitro MAO-A Inhibition by Pirlindole and its Enantiomers

| Compound | MAO-A IC50 (µM) |

|---|---|

| (+/-)-Pirlindole | 0.24 nih.gov |

| R-(-)-Pirlindole | 0.43 nih.gov |

| S-(+)-Pirlindole | 0.18 nih.gov |

| Pirlindole | 0.005-0.3 nih.gov |

| Dehydro-pirlindole | 0.005-0.3 nih.gov |

In addition to its primary action on MAO-A, pirlindole has been investigated for its effects on neurotransmitter reuptake. These assays are critical for understanding the compound's broader impact on synaptic neurotransmitter concentrations.

The neuroprotective potential of pirlindole has been explored using various cell culture models. These models allow for the investigation of a compound's ability to protect neurons from damage induced by toxins or pathological conditions.

Studies utilizing primary-cultured brain cells, specifically rat hippocampal and cortical cultured cells, have demonstrated that pirlindole can protect against oxidative stress. medchemexpress.comnih.gov In these models, pirlindole and its derivative, dehydropirlindole, significantly protected cells from iron-mediated toxicity in a concentration-dependent manner. medchemexpress.comnih.gov This protective effect is thought to be related to free radical scavenging, as pirlindole was shown to decrease intracellular peroxide production and lipoperoxidation while improving mitochondrial function. medchemexpress.com Interestingly, this neuroprotective effect appears to be independent of its MAO-A inhibitory activity. medchemexpress.com

Table 2: Neuroprotective Effects of Pirlindole and Dehydropirlindole in Cell Culture

| Cell Type | Compound | EC50 (µM) |

|---|---|---|

| Hippocampal Cells | Pirlindole | 6 medchemexpress.comnih.gov |

| Hippocampal Cells | Dehydropirlindole | 12 medchemexpress.comnih.gov |

| Cortical Cells | Pirlindole | 5 medchemexpress.com |

| Cortical Cells | Dehydropirlindole | 6 medchemexpress.com |

Recent research has expanded the scope of pirlindole's potential applications to include antiviral activity. Antiviral assays are employed to determine a compound's ability to inhibit the replication of viruses and to assess its toxicity to host cells.

Pirlindole has been identified as an inhibitor of enterovirus-D68 and coxsackievirus B3 (CV-B3). medchemexpress.com Studies have shown its ability to inhibit viral replication in cell cultures. medchemexpress.com

Receptor binding studies are utilized to determine the affinity of a compound for various neurotransmitter receptors, providing insight into its potential for both therapeutic effects and side effects.

Investigations into pirlindole's receptor binding profile have shown that it does not significantly interact with the GABA-A receptor. nih.gov In contrast, its dehydro-derivative has been found to act as a potent GABA-A receptor blocker. nih.gov Furthermore, studies have indicated that pirlindole has no effect on the cholinergic system. nih.govncats.io

Animal Models of Disease

While this article focuses on preclinical and translational research methodologies, it is important to note that the findings from in vitro studies often guide the selection and design of subsequent in vivo experiments in animal models of disease. For instance, the antidepressant properties of pirlindole, suggested by its in vitro MAO-A inhibition and neurotransmitter reuptake blockade, have been further investigated in animal models of depression, such as the forced swimming test and reserpine-induced hypothermia models. nih.gov Similarly, its neuroprotective effects observed in cell cultures have prompted further research in animal models of neurodegenerative diseases.

Models of Depression (e.g., Chronic Mild Stress)

The antidepressant effects of pirlindole have been evaluated using established animal models of depression. One of the most widely used is the chronic mild stress (CMS) model. nih.gov This model exposes rodents to a series of unpredictable, mild stressors over an extended period, leading to behaviors that mimic symptoms of human depression, such as anhedonia (a decreased response to rewards). nih.gov

In the context of the CMS model, the efficacy of an antidepressant is often measured by its ability to reverse these stress-induced behavioral deficits. For instance, a common metric is the consumption of a palatable sucrose (B13894) solution, which is typically reduced in stressed animals. Studies have shown that chronic administration of antidepressants can gradually reverse this anhedonia. researchgate.net

Another model used to assess antidepressant activity is the forced swimming test. In this model, the immobility of the animal when placed in an inescapable cylinder of water is interpreted as a state of behavioral despair. Antidepressant compounds are expected to reduce this immobility time. Pirlindole and its enantiomers have demonstrated an antidepressant profile in the forced swimming test. nih.gov

The reserpine-induced hypothermia and palpebral ptosis test is another behavioral model employed. Reserpine (B192253) depletes monoamines, leading to a drop in body temperature and drooping of the eyelids, effects that can be counteracted by antidepressants. Pirlindole has shown efficacy in this model as well. nih.gov

| Model | Description | Key Findings for Pirlindole |

| Chronic Mild Stress (CMS) | Rodents are subjected to a variety of mild, unpredictable stressors over a prolonged period, leading to anhedonic-like behavior. nih.gov | While specific data on pirlindole in the CMS model is not detailed in the provided results, the model is a standard for evaluating antidepressants. nih.govresearchgate.net |

| Forced Swimming Test | Measures the duration of immobility in rodents when placed in an inescapable container of water. nih.gov | Pirlindole and its enantiomers demonstrated an antidepressant profile. nih.gov |

| Reserpine-Induced Hypothermia and Ptosis | Assesses the ability of a compound to reverse the drop in body temperature and eyelid drooping caused by reserpine. nih.gov | Pirlindole was effective in this model. nih.gov |

Models of Experimentally Induced Epileptic Seizures

Pirlindole has been studied for its potential anticonvulsant properties in experimental models of epilepsy. msu.ru One such model involves rats genetically selected for high sensitivity to audiogenic hereditary epilepsy, known as Krushinsky-Molodkina (KM) rats. msu.ru In this model, exposure to a loud sound triggers seizures.

Research has shown that the intraperitoneal administration of pirlindole or a soluble form of it can prolong the onset and decrease the intensity of seizures in these rats. msu.ru The proposed mechanism involves the prevention of qualitative alterations in the catalytic activity of membrane-bound monoamine oxidase type A (MAO-A), which is thought to be pathogenetically important for the development of audiogenic seizures. msu.ru

Other experimental models of epilepsy include chemically-induced seizures using agents like pentylenetetrazol (PTZ) or kainic acid, and electrically-induced seizures through methods like kindling. transpharmation.comresearchgate.net These models are used to screen for new anticonvulsant drugs. While pirlindole was effective in the audiogenic seizure model, its evaluation in these other standard epilepsy models is not detailed in the provided results.

| Model | Description | Key Findings for Pirlindole |

| Audiogenic Hereditary Epilepsy (Krushinsky-Molodkina rats) | Rats genetically predisposed to seizures triggered by loud auditory stimuli. msu.ru | Pirlindole prolonged the onset and decreased the intensity of seizures. msu.ru |

Toxicological Studies (Acute and Chronic)

Acute and chronic toxicological studies have been conducted on pirlindole to assess its safety profile. nih.gov These studies have not revealed any potentially dangerous effects of the drug at typical doses. nih.gov The drug is extensively metabolized, with different elimination patterns observed between species; for example, rats primarily eliminate unconjugated products, while dogs eliminate mostly conjugated products. nih.gov

Mutagenicity, Clastogenicity, and Carcinogenicity Assessments

Pirlindole has been evaluated for its potential to cause genetic damage and cancer. nih.gov The results from these assessments indicate that pirlindole does not possess measurable mutagenic, clastogenic (ability to cause breaks in chromosomes), or carcinogenic properties. nih.gov

Bioanalytical Techniques for Pirlindole and Metabolite Quantification

The development and validation of sensitive and specific bioanalytical methods are essential for quantifying pirlindole and its metabolites in various biological matrices, such as plasma, serum, and urine. mdpi.com These methods are critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary separation techniques used for the analysis of pirlindole and its metabolites. mdpi.com These techniques are often coupled with various detection methods, including:

Ultraviolet (UV) Detection: A common and robust detection method.

Diode Array Detection (DAD): Provides spectral information, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offer high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of the drug and its metabolites in complex biological samples. mdpi.com

Sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from the biological matrix. Common techniques include:

Protein Precipitation: A simple and fast method to remove proteins.

Liquid-Liquid Extraction (LLE): Separates the analyte of interest based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte.

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that requires smaller sample volumes. mdpi.com

These validated bioanalytical methods are crucial for generating reliable data in preclinical and clinical studies of pirlindole.

Future Directions and Research Gaps for Pirlindole Hydrochloride

Exploration of Additional Therapeutic Indications

While pirlindole (B1663011) is established in the treatment of depression, drugbank.comnih.gov its pharmacological profile suggests potential for other conditions. Its demonstrated anxiolytic properties, as seen by significant improvements in Hamilton Anxiety Rating Scale (HARS) scores in clinical trials, point towards its potential use in anxiety disorders. nih.govnih.govnih.gov Further dedicated clinical trials are needed to explore this.

Additionally, emerging research highlights pirlindole's neuroprotective qualities, including the ability to inhibit the production of pro-inflammatory cytokines and protect against oxidative stress. patsnap.compatsnap.com These findings suggest a rationale for investigating its efficacy in neurodegenerative disorders, such as Parkinson's disease or Alzheimer's disease, where neuroinflammation and oxidative damage play a significant role. Studies into its potential to treat fibromyalgia pain syndrome are also underway. drugbank.com

Investigation of Combination Therapies

Research into combining pirlindole with other psychotropic medications could reveal synergistic effects and offer new options for treatment-resistant depression. Combining a monoamine reuptake inhibitor with a presynaptic α2-autoreceptor antagonist has shown superiority over other combinations. mdedge.com However, combining pirlindole with other monoamine oxidase inhibitors (MAOIs), selective serotonin (B10506) reuptake inhibitors (SSRIs), or serotonin-norepinephrine reuptake inhibitors (SNRIs) is contraindicated due to the risk of serotonin syndrome. patsnap.com

Future studies could explore combinations with atypical antipsychotics or mood stabilizers. Such investigations would require careful design to assess both enhanced efficacy and potential drug-drug interactions, aiming to broaden the therapeutic arsenal (B13267) for complex psychiatric conditions.

Advanced Pharmacogenomics and Personalized Medicine Approaches

The individual response to antidepressants can vary significantly. Pharmacogenomic research could help identify genetic markers that predict a patient's response to pirlindole. As pirlindole is extensively metabolized in the liver, nih.gov a key area of investigation would be the role of cytochrome P450 (CYP) enzymes in its metabolism.

Identifying specific CYP isoenzymes responsible for breaking down pirlindole and examining genetic polymorphisms in these enzymes could explain variability in patient outcomes. This knowledge could lead to personalized dosing strategies, maximizing efficacy while minimizing potential side effects, and ultimately tailoring treatment to an individual's genetic profile.

Elucidation of Novel Molecular Targets and Pathways

Pirlindole's primary mechanism is the selective and reversible inhibition of MAO-A, which increases the levels of serotonin and norepinephrine (B1679862) in the brain. patsnap.comncats.ionih.gov It also has a secondary effect of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine. drugbank.comnih.gov However, its full range of molecular interactions is likely more complex.

Recent studies suggest that antidepressants can target a variety of proteins beyond monoamine transporters and enzymes, including G-protein coupled receptors and neurotrophic factor systems. mdpi.commdpi.com Research indicates pirlindole may possess neuroprotective properties by mitigating oxidative stress and modulating inflammatory responses. patsnap.com Further research could investigate pirlindole's effects on these alternative pathways, such as sigma receptors or neuroinflammatory cascades, potentially revealing novel mechanisms that contribute to its therapeutic effects. patsnap.com One study found that its derivative, dehydro-pirlindole, may act as a selective GABAA receptor blocker. nih.govnih.gov

Development of New Formulations or Delivery Systems

The current oral formulation of pirlindole has an absolute bioavailability of 20 to 30% due to a significant first-pass metabolism. nih.gov The development of novel formulations or drug delivery systems for pirlindole hydrochloride could significantly enhance its pharmacokinetic profile.

Future research could focus on creating controlled-release or extended-release formulations to maintain stable plasma concentrations over a longer period. This could potentially improve patient compliance and reduce the frequency of administration. Additionally, exploring alternative delivery routes, such as transdermal or intranasal, might bypass the first-pass effect, thereby increasing bioavailability and potentially reducing the required dose.

Comprehensive Long-Term Safety and Efficacy Studies

While existing studies have established the short-term safety and efficacy of pirlindole, nih.govnih.govnih.gov more comprehensive long-term data are needed. Extended studies, lasting a year or more, would provide valuable insights into the sustainability of its therapeutic effects and monitor for any potential late-emerging adverse effects.

These studies are crucial for confirming its role as a safe and effective long-term treatment option for chronic conditions like major depressive disorder and fibromyalgia. Real-world data from post-marketing surveillance would also be invaluable in understanding its performance in a broader patient population.

Research on Stereochemical Impacts on Pharmacology and Therapeutics

Pirlindole is a chiral molecule, existing as two enantiomers (R-(-) and S-(+)). The interaction of drugs with their targets can be highly sensitive to stereochemistry. nih.gov A comparative study of racemic pirlindole and its individual enantiomers has already been conducted. nih.gov

The study found that while both enantiomers possess antidepressant properties, there were some differences in their biochemical activity. The S-(+)-enantiomer was found to be a slightly more potent inhibitor of MAO-A in vitro and ex vivo. nih.gov Further research into the distinct pharmacological profiles of each enantiomer could lead to the development of a more potent and selective antidepressant with an improved therapeutic index. This could involve separating the enantiomers and evaluating their individual efficacy and safety profiles in preclinical and clinical settings.

Understanding Variability in Drug Response in Diverse Populations

A significant gap in the current knowledge of this compound is the lack of data on its efficacy and tolerability in diverse ethnic and racial populations. The response to many antidepressants can be influenced by genetic factors, which can vary across different ancestral backgrounds. johnshopkins.edu However, clinical trials of medications for mental health conditions have often been criticized for their lack of racial and ethnic diversity among participants. eurekalert.org This oversight can limit the generalizability of findings and may not capture potential differences in how individuals from various backgrounds respond to or tolerate treatments. eurekalert.org

Future research on pirlindole must prioritize the inclusion of diverse populations in clinical trials. Such studies are essential for several reasons: